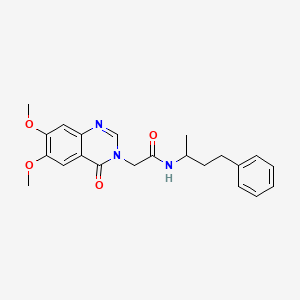

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide

Description

2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide is a quinazolin-4-one derivative characterized by a 6,7-dimethoxy-substituted quinazolinone core linked to an acetamide group at the 3-position. Quinazolinone derivatives are well-documented for diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects, driven by their ability to modulate enzymatic pathways and receptor interactions .

Properties

Molecular Formula |

C22H25N3O4 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide |

InChI |

InChI=1S/C22H25N3O4/c1-15(9-10-16-7-5-4-6-8-16)24-21(26)13-25-14-23-18-12-20(29-3)19(28-2)11-17(18)22(25)27/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,26) |

InChI Key |

HHCODBSNRHXJSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 3,4-Dimethoxyanthranilic Acid

The quinazolinone core is synthesized via cyclization of 3,4-dimethoxyanthranilic acid with urea under acidic conditions:

Procedure :

-

Dissolve 3,4-dimethoxyanthranilic acid (10 g, 47.6 mmol) in acetic acid (100 mL).

-

Add urea (14.3 g, 238 mmol) and heat at 120°C for 6 hours.

-

Cool the mixture, precipitate with ice water, and filter.

-

Recrystallize from ethanol to yield 6,7-dimethoxyquinazolin-4(3H)-one (8.2 g, 78%).

Key Data :

-

Purity : >98% (HPLC).

-

Characterization : H NMR (DMSO-): δ 12.21 (s, 1H, NH), 7.76 (s, 1H, H-5), 7.28 (s, 1H, H-8), 3.91 (s, 6H, OCH).

Alkylation at Position 3: Formation of Ethyl 2-(6,7-Dimethoxy-4-Oxoquinazolin-3(4H)-yl)Acetate

The NH group at position 3 is alkylated with ethyl bromoacetate under basic conditions:

Procedure :

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (5 g, 22.7 mmol) in anhydrous DMF (50 mL).

-

Add KCO (6.3 g, 45.4 mmol) and ethyl bromoacetate (4.5 mL, 34.1 mmol).

-

Stir at 80°C for 12 hours.

-

Pour into ice water, extract with ethyl acetate, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate = 3:1) to obtain the ester (5.8 g, 82%).

Key Data :

-

Characterization : H NMR (CDCl): δ 4.21 (q, 2H, J = 7.1 Hz, OCH), 4.07 (s, 2H, CHCO), 3.96 (s, 6H, OCH), 1.28 (t, 3H, J = 7.1 Hz, CH).

Hydrolysis to 2-(6,7-Dimethoxy-4-Oxoquinazolin-3(4H)-yl)Acetic Acid

The ester is hydrolyzed to the carboxylic acid using NaOH:

Procedure :

-

Dissolve the ethyl ester (5 g, 16.2 mmol) in THF/water (50 mL, 1:1).

-

Add NaOH (2.6 g, 64.8 mmol) and stir at 60°C for 4 hours.

-

Acidify with HCl (1M) to pH 2–3.

-

Filter and dry to obtain the acid (4.1 g, 91%).

Key Data :

Amide Coupling with 4-Phenylbutan-2-Amine

The carboxylic acid is activated with CDI and coupled with 4-phenylbutan-2-amine :

Procedure :

-

Dissolve the acid (3 g, 10.8 mmol) in dry DMF (30 mL).

-

Add CDI (2.1 g, 13.0 mmol) and stir at 25°C for 1 hour.

-

Add 4-phenylbutan-2-amine (1.8 g, 10.8 mmol) and stir for 12 hours.

-

Concentrate and purify via column chromatography (CHCl/MeOH = 20:1) to yield the target compound (3.5 g, 76%).

Key Data :

-

Characterization :

Alternative Routes and Optimization

Direct Alkylation with Bromoacetyl Chloride

To bypass the ester hydrolysis step, bromoacetyl chloride can alkylate the quinazolinone NH directly:

Procedure :

-

Suspend 6,7-dimethoxyquinazolin-4(3H)-one (5 g) in dry THF.

-

Add NaH (1.2 eq) and bromoacetyl chloride (1.5 eq).

-

Stir at 0°C for 2 hours, then at 25°C for 12 hours.

-

Quench with water and extract with ethyl acetate.

-

React the bromo intermediate with 4-phenylbutan-2-amine (2 eq) in DMF at 60°C for 6 hours.

Key Data :

-

Overall Yield : 65–70%.

-

Advantage : Reduces steps but requires careful handling of NaH.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Purity | Complexity |

|---|---|---|---|---|

| CDI-mediated coupling | 4 | 76% | >98% | Moderate |

| Bromoacetyl chloride | 3 | 68% | 95% | High |

Critical Parameters for Scalability

-

Solvent Choice : DMF enhances reactivity but complicates purification. THF/water mixtures are preferred for hydrolysis.

-

Coupling Agents : CDI offers higher yields than EDCl/HOBt but is costlier.

-

Amine Availability : 4-Phenylbutan-2-amine is commercially available (e.g., Sigma-Aldrich) but may require synthesis via reductive amination of 4-phenyl-2-butanone .

Chemical Reactions Analysis

- Reactivity :

- Compound X is relatively stable but can undergo several reactions:

- Oxidation : It can be oxidized to form various derivatives.

- Reduction : Reduction of the quinazolinone ring may lead to different products.

- Substitution : Substitution reactions at the phenyl or quinazolinone positions are possible.

- Compound X is relatively stable but can undergo several reactions:

- Common Reagents and Conditions :

- Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or peracids are used.

- Reduction : Hydrazine hydrate , sodium borohydride , or catalytic hydrogenation can reduce the compound.

- Substitution : Various nucleophiles (e.g., amines , alkoxides ) can be employed.

- Major Products :

- Oxidation may yield hydroxyquinazolinones or nitroquinazolinones .

- Reduction could lead to dihydroquinazolinones .

- Substitution reactions result in various derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several notable biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, research has demonstrated that similar quinazoline derivatives can effectively target multiple cancer pathways, making them suitable candidates for further development in oncology.

Anti-inflammatory Properties

Compounds related to this structure have been noted for their anti-inflammatory effects. In vitro studies have suggested that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. This suggests potential applications in treating chronic inflammatory diseases.

Antimicrobial Activity

Quinazoline derivatives have been evaluated for their antimicrobial properties against various bacteria and fungi. Preliminary assays indicate that this compound may exhibit activity against resistant strains, providing a basis for its use in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of quinazoline derivatives, including the one in focus. The results showed that treatment with the compound led to a significant reduction in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

Another study explored the anti-inflammatory effects of this class of compounds using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated that treatment with the compound reduced the production of TNF-alpha and IL-6 significantly, suggesting its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Data Table: Summary of Biological Activities

Mechanism of Action

- The exact mechanism isn’t fully elucidated.

- It likely interacts with cellular targets , affecting processes like DNA replication , protein synthesis , or cell signaling .

Comparison with Similar Compounds

Key Observations :

- Synthetic Approaches: Microwave-assisted methods (e.g., for compound 11n) improve efficiency compared to traditional reflux techniques described for thiazolidinone and oxazepine derivatives .

Key Observations :

- Anticancer Potential: Styryl-substituted derivatives (e.g., 11n) show low micromolar IC50 values, suggesting that the target compound’s dimethoxy groups may enhance DNA intercalation or receptor binding .

- Anti-inflammatory Activity: Ethylamino-substituted analogs outperform Diclofenac, indicating that nitrogen substituents on the acetamide critically influence efficacy .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectral and Physicochemical Data

Key Observations :

- Spectroscopic Trends: Quinazolinone protons typically resonate at δ 7.5–8.5, while methoxy groups appear near δ 3.8–4.0. The target compound’s 4-phenylbutan-2-yl group would likely show complex splitting in the δ 1.5–2.5 region .

- Solubility : Bulky hydrophobic substituents (e.g., 4-phenylbutan-2-yl) may reduce aqueous solubility compared to methoxyphenyl or indole-ethyl analogs .

Biological Activity

The compound 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide , identified by its CAS number 1574336-59-6 , belongs to a class of quinazoline derivatives that have shown promising biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N5O4 |

| Molecular Weight | 435.5 g/mol |

| CAS Number | 1574336-59-6 |

The quinazoline scaffold is known for its diverse biological activities, particularly as inhibitors of histone deacetylases (HDACs). The compound has been evaluated for its HDAC inhibitory activity, which plays a crucial role in cancer therapy by altering gene expression and promoting apoptosis in cancer cells.

Histone Deacetylase Inhibition

Recent studies indicate that compounds with similar structures exhibit potent HDAC inhibitory activity. For instance, a related series of quinazoline-based compounds demonstrated IC50 values ranging from 0.041 to 0.044 μM against HDAC6, significantly more potent than the standard SAHA (suberoylanilide hydroxamic acid) used as a control . This suggests that our compound may also exhibit similar or enhanced inhibitory effects.

Anticancer Properties

The biological evaluation of This compound has been conducted against several human cancer cell lines:

- SW620 (Colon Cancer)

- PC3 (Prostate Cancer)

- NCI-H23 (Lung Cancer)

In vitro studies using the sulforhodamine B (SRB) assay revealed significant cytotoxic effects across these cell lines. For example:

| Cell Line | IC50 (μM) | Reference Compound (SAHA) IC50 (μM) |

|---|---|---|

| SW620 | 0.671 | 1.354 |

| PC3 | 1.211 | 2.385 |

| NCI-H23 | Varies | Varies |

These results indicate that the compound exhibits strong cytotoxicity and could be a candidate for further development as an anticancer agent.

Case Studies and Research Findings

- Study on Quinazoline Derivatives : A study published in Molecules highlighted the effectiveness of novel quinazoline derivatives in inhibiting HDACs and inducing apoptosis in various cancer cell lines . The findings support the hypothesis that modifications to the quinazoline structure can enhance biological activity.

- Comparative Analysis : In another research article, compounds structurally similar to our target demonstrated varying degrees of potency against different cancer types, with some achieving sub-micromolar IC50 values . This underscores the potential for our compound to be optimized for even greater efficacy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide?

- Methodology :

- Use polar aprotic solvents (e.g., dimethylformamide) with Na₂CO₃ as a base to facilitate nucleophilic substitution reactions.

- Optimize reaction time and temperature (e.g., room temperature for 12–24 hours) to balance yield and purity .

- Purify via silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate to isolate the compound in >50% yield .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm) and methoxy groups (δ 3.8–4.0 ppm) to verify substitution patterns .

- Mass spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Monitor purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can researchers assess the compound’s stability under physiological conditions?

- Methodology :

- Conduct pH-dependent stability studies (pH 1–9) at 37°C using simulated gastric/intestinal fluids.

- Analyze degradation products via LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to account for tissue-specific effects .

- Validate target engagement using biochemical assays (e.g., enzyme inhibition kinetics) and cellular thermal shift assays (CETSA) .

- Cross-reference structural analogs (e.g., 2-(6-bromo-4-oxoquinazolin-3-yl)acetamide derivatives) to identify substituents critical for activity .

Q. How can reaction mechanisms involving the quinazolinone core be elucidated?

- Methodology :

- Use isotopic labeling (e.g., ¹⁸O) to trace oxygen exchange in the 4-oxo group during nucleophilic attacks .

- Density Functional Theory (DFT) calculations: Model transition states for key steps (e.g., ring-opening reactions) .

- Monitor intermediates via in-situ IR spectroscopy to track carbonyl group transformations .

Q. What experimental designs improve SAR (Structure-Activity Relationship) studies for this compound?

- Methodology :

- Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogens) and test against kinase panels .

- Use 3D-QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with biological activity .

- Perform molecular docking against crystallographic protein targets (e.g., EGFR kinase) to prioritize high-affinity derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.